molecular formula C7H5FN2O B2786379 2-Amino-4-fluorobenzoxazole CAS No. 1806424-25-8

2-Amino-4-fluorobenzoxazole

Cat. No.: B2786379
CAS No.: 1806424-25-8
M. Wt: 152.128
InChI Key: ZIBMOOAPLHTWBT-UHFFFAOYSA-N
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Description

2-Amino-4-fluorobenzoxazole is a chemical compound that belongs to the oxazolamine family. It has gained significant attention in scientific research due to its potential biological activity and diverse applications. The compound’s molecular formula is C7H5FN2O, and it has a molecular weight of 152.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 2-Amino-4-fluorobenzoxazole, often involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods: Industrial production methods for this compound typically involve bulk manufacturing, sourcing, and procurement processes. Companies like ChemScene provide this compound in bulk, ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-fluorobenzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like oxone, reducing agents, and various catalysts. Reaction conditions may involve different solvents, temperatures, and pressures to achieve the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can produce a variety of substituted benzoxazoles .

Scientific Research Applications

2-Amino-4-fluorobenzoxazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It can be conjugated to biomolecules like proteins or DNA to create fluorescent probes for biological imaging or studying cellular processes.

    Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

  • Benzo[d]oxazol-2-amine
  • Benzo[d]thiazol-2-amine
  • 1-Methyl-1H-benzo[d]imidazol-2-amine

Comparison: 2-Amino-4-fluorobenzoxazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets .

Properties

IUPAC Name

4-fluoro-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBMOOAPLHTWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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